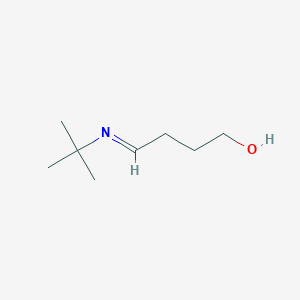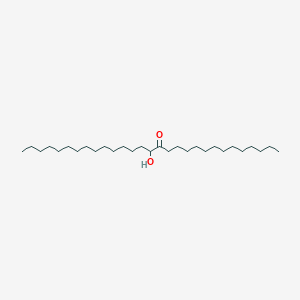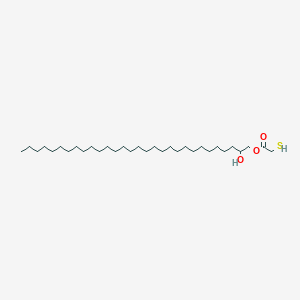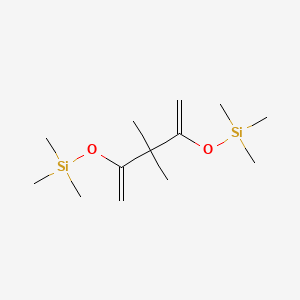
2,2,5,5,8,8-Hexamethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(trimethylsiloxy)-3,3-dimethyl-1,4-pentadiene is an organosilicon compound characterized by the presence of two trimethylsiloxy groups attached to a pentadiene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(trimethylsiloxy)-3,3-dimethyl-1,4-pentadiene typically involves the reaction of 3,3-dimethyl-1,4-pentadiene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like benzene or dichloromethane under an argon atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger volumes. This would include maintaining anhydrous conditions and using efficient mixing and temperature control to ensure consistent product quality.
化学反応の分析
Types of Reactions
2,4-Bis(trimethylsiloxy)-3,3-dimethyl-1,4-pentadiene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2,4-Bis(trimethylsiloxy)-3,3-dimethyl-1,4-pentadiene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of silicone-based materials and coatings
作用機序
The mechanism of action of 2,4-Bis(trimethylsiloxy)-3,3-dimethyl-1,4-pentadiene involves the interaction of the trimethylsiloxy groups with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of existing molecules. The pathways involved depend on the specific application and the nature of the target molecules .
類似化合物との比較
Similar Compounds
- Cyclodecasiloxane, eicosamethyl
- 1,1,1,5,7,7,7-Heptamethyl-3,3-bis(trimethylsiloxy)tetrasiloxane
- 2,4-Dihydroxybenzoic acid, 3TMS derivative
Uniqueness
2,4-Bis(trimethylsiloxy)-3,3-dimethyl-1,4-pentadiene is unique due to its specific structure, which provides distinct reactivity and stability compared to other organosilicon compounds. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
特性
CAS番号 |
64277-56-1 |
|---|---|
分子式 |
C13H28O2Si2 |
分子量 |
272.53 g/mol |
IUPAC名 |
(3,3-dimethyl-4-trimethylsilyloxypenta-1,4-dien-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C13H28O2Si2/c1-11(14-16(5,6)7)13(3,4)12(2)15-17(8,9)10/h1-2H2,3-10H3 |
InChIキー |
GQFUCWVRQZOZHF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=C)O[Si](C)(C)C)C(=C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


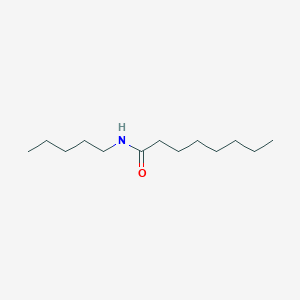
![3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14490192.png)
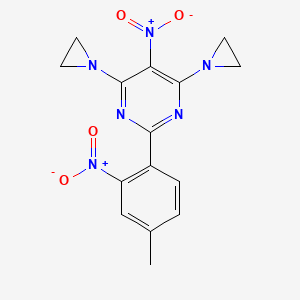
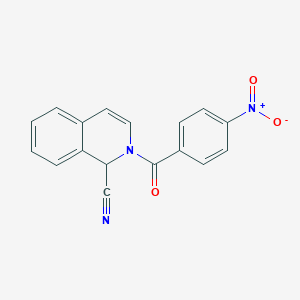


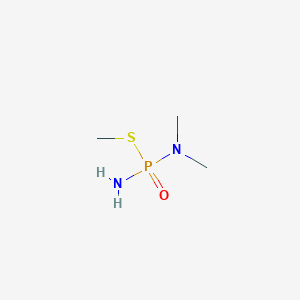
![11,11-Dibromobicyclo[8.1.0]undecane](/img/structure/B14490210.png)
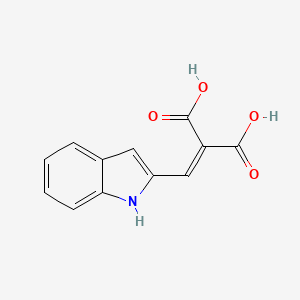
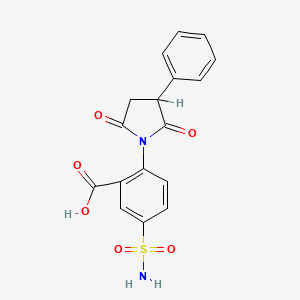
![Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate](/img/structure/B14490226.png)
